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molecular formula C12H9N3O2S B8809348 3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole CAS No. 103503-25-9

3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole

Cat. No. B8809348
M. Wt: 259.29 g/mol
InChI Key: UZZMSDAZUUEXEY-UHFFFAOYSA-N
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Patent
US08895313B2

Procedure details

Prepared as described in the Nitro Reduction section using 3-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole (0.20 g, 0.772 mmol) and tin (II) chloride dihydrate (0.87 g, 3.86 mmol) in EtOH (20 ml) to give the title compound (88 mg, 50%) as a pale orange solid after work-up and flash chromatography (1:1 DCM/EtOAc).
Name
DCM EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0.87 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
50%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]2[CH:9]=[C:8]([C:10]3[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=3)[N:7]=[C:4]2[S:5][CH:6]=1.O.O.[Sn](Cl)Cl.C(Cl)Cl.CCOC(C)=O>CCO>[CH3:1][C:2]1[N:3]2[CH:9]=[C:8]([C:10]3[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=3)[N:7]=[C:4]2[S:5][CH:6]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
DCM EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CCOC(=O)C
Step Two
Name
Nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.2 g
Type
reactant
Smiles
CC=1N2C(SC1)=NC(=C2)C2=CC=C(C=C2)[N+](=O)[O-]
Step Four
Name
Quantity
0.87 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
CC=1N2C(SC1)=NC(=C2)C2=CC=C(N)C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 88 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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